molecular formula C12H11N B12823336 5-Cyclopropylisoquinoline

5-Cyclopropylisoquinoline

Cat. No.: B12823336
M. Wt: 169.22 g/mol
InChI Key: QVZFOHKKBMYDDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropylisoquinoline, also known by its chemical formula C₁₂H₁₀ClN, is a heterocyclic compound. Its structure consists of a cyclopropyl ring fused to an isoquinoline ring. The compound exhibits interesting properties due to this unique combination of rings.

Preparation Methods

Synthetic Routes::

    N-Alkylation of Isoquinoline Derivatives:

    Cyclopropanation of Isoquinoline:

Industrial Production:: While there isn’t a large-scale industrial production method specifically for 5-Cyclopropylisoquinoline, it can be synthesized in research laboratories using the methods mentioned above.

Chemical Reactions Analysis

5-Cyclopropylisoquinoline undergoes various reactions:

    Oxidation: It can be oxidized to form the corresponding N-oxide.

    Reduction: Reduction of the carbonyl group or other functional groups can be achieved.

    Substitution: Nucleophilic substitution reactions occur at the nitrogen atom.

    Common Reagents: Potassium carbonate, diazo compounds, zinc-copper couple, and various alkylating agents.

    Major Products: N-alkylated derivatives, N-oxides, and reduced forms.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.

    Biological Studies: It may interact with specific receptors or enzymes, making it relevant for biological investigations.

    Industry: Although not widely used industrially, it could find applications in fine chemicals or pharmaceuticals.

Mechanism of Action

The exact mechanism of action for 5-Cyclopropylisoquinoline remains an area of ongoing research. It likely involves interactions with specific protein targets or modulation of cellular pathways.

Comparison with Similar Compounds

5-Cyclopropylisoquinoline shares similarities with other isoquinoline derivatives, but its cyclopropyl substitution sets it apart. Similar compounds include:

  • Isoquinoline itself
  • 1-Methylisoquinoline
  • 1-Benzylisoquinoline

Remember that further research and experimentation are necessary to fully understand the compound’s properties and applications.

Properties

Molecular Formula

C12H11N

Molecular Weight

169.22 g/mol

IUPAC Name

5-cyclopropylisoquinoline

InChI

InChI=1S/C12H11N/c1-2-10-8-13-7-6-12(10)11(3-1)9-4-5-9/h1-3,6-9H,4-5H2

InChI Key

QVZFOHKKBMYDDS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

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